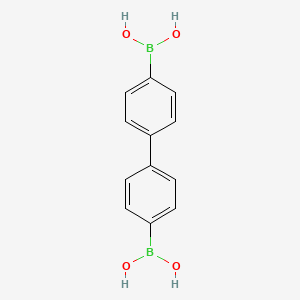

4,4'-Biphenyldiboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-boronophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKDOGTVUCXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370390 | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-80-8 | |

| Record name | 4,4'-Biphenyldiboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldiboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 4,4'-Biphenyldiboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldiboronic acid is a versatile building block in organic synthesis, playing a crucial role in the construction of complex molecular architectures.[1][2] Its significance is particularly pronounced in the field of medicinal chemistry and materials science, where the biphenyl moiety is a common structural motif. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of quantitative data. The two principal methods discussed are the lithiation-borylation of 4,4'-dihalobiphenyls and the palladium-catalyzed Miyaura borylation.

I. Lithiation-Borylation of 4,4'-Dihalobiphenyls

The synthesis of this compound via a lithiation-borylation sequence is a well-established and widely used method. This approach involves the reaction of a 4,4'-dihalobiphenyl, typically 4,4'-dibromobiphenyl, with a strong organolithium base, followed by quenching with a boron electrophile.

A. Mechanism of Formation

The reaction proceeds through a two-step mechanism:

-

Double Lithium-Halogen Exchange: The process is initiated by the reaction of 4,4'-dibromobiphenyl with at least two equivalents of an organolithium reagent, such as n-butyllithium (n-BuLi). This results in a double lithium-halogen exchange, where the bromine atoms are replaced by lithium atoms to form the highly reactive 4,4'-dilithiobiphenyl intermediate.[3][4] The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like anhydrous tetrahydrofuran (THF) to prevent side reactions.[5]

-

Borylation: The 4,4'-dilithiobiphenyl intermediate is then treated with a boron electrophile, most commonly trimethyl borate (B(OMe)₃). The nucleophilic carbon atoms of the dilithio species attack the electrophilic boron atoms of the trimethyl borate, displacing the methoxy groups. This occurs in a stepwise manner at both lithiated positions. Subsequent acidic workup hydrolyzes the resulting boronate esters to yield the final product, this compound.

Caption: Mechanism of this compound formation via lithiation-borylation.

B. Potential Side Reactions

Several side reactions can occur, potentially lowering the yield and purity of the final product. These include:

-

Reaction with Solvent: Organolithium reagents can react with ethereal solvents like THF, especially at higher temperatures.[5]

-

Reaction with Carbon Dioxide: Adventitious carbon dioxide can react with the organolithium intermediates to form carboxylic acids.

-

Incomplete Lithiation: If less than two equivalents of the organolithium reagent are used, or if the reaction time is insufficient, a mixture of mono- and di-lithiated species will be formed, leading to a mixture of products.

II. Palladium-Catalyzed Miyaura Borylation

An increasingly popular and versatile alternative to the lithiation route is the palladium-catalyzed Miyaura borylation.[6][7] This method involves the cross-coupling of a dihaloarene with a diboron reagent in the presence of a palladium catalyst and a base. This reaction offers the advantage of milder reaction conditions and greater functional group tolerance.[8]

A. Catalytic Cycle

The Miyaura borylation proceeds via a well-defined catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

-

Transmetalation: The diboron reagent, activated by a base (e.g., potassium acetate, KOAc), undergoes transmetalation with the Pd(II) complex. An alkoxide or acetate ligand on the palladium facilitates the transfer of a boryl group from the diboron reagent to the palladium center, regenerating the halide or acetate anion.

-

Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to form the arylboronate ester and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

III. Experimental Protocols

A. Protocol 1: Synthesis via Lithiation-Borylation

This protocol is adapted from established literature procedures.

Materials:

-

4,4'-Dibromobiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexanes)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,4'-dibromobiphenyl and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70 °C. Stir the mixture for an additional hour at -78 °C.

-

Borylation: Add trimethyl borate dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Cool the reaction mixture to 0 °C and slowly add aqueous HCl to quench the reaction and adjust the pH to ~2. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Protocol 2: Synthesis via Palladium-Catalyzed Miyaura Borylation

This protocol is a general procedure that can be optimized for specific substrates.[9]

Materials:

-

4,4'-Dibromobiphenyl

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

-

Base (e.g., Potassium acetate (KOAc), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4,4'-dibromobiphenyl, bis(pinacolato)diboron, the palladium catalyst, and the base under an inert atmosphere.

-

Reaction: Add the anhydrous solvent and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid, or the crude product can be purified by column chromatography.

Caption: General experimental workflow for the synthesis and purification.

IV. Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the two primary methods discussed.

| Parameter | Lithiation-Borylation | Palladium-Catalyzed Miyaura Borylation |

| Starting Material | 4,4'-Dibromobiphenyl | 4,4'-Dihalobiphenyl (Br, I) or ditriflate |

| Reagents | n-BuLi, Trimethyl borate | Bis(pinacolato)diboron, Pd catalyst, Base |

| Typical Catalyst | N/A | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Typical Base | N/A | KOAc, K₂CO₃, K₃PO₄ |

| Solvent | Anhydrous THF | 1,4-Dioxane, Toluene, DMF, Water |

| Temperature | -78 °C to Room Temp. | Room Temp. to 110 °C |

| Reaction Time | 12 - 24 hours | 2 - 24 hours |

| Reported Yield | 60 - 85% | 70 - 95% |

| Functional Group Tolerance | Limited | Good to Excellent |

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

V. Conclusion

Both the lithiation-borylation and the palladium-catalyzed Miyaura borylation are effective methods for the synthesis of this compound. The choice of method often depends on the specific requirements of the synthesis, such as the presence of sensitive functional groups, desired scale, and available reagents and equipment. The lithiation route is a powerful and high-yielding method but requires cryogenic temperatures and is sensitive to moisture and air. In contrast, the Miyaura borylation offers milder reaction conditions, broader functional group compatibility, and often higher yields, making it an attractive alternative for many applications in modern organic synthesis and drug development.[2]

References

- 1. lib.ysu.am [lib.ysu.am]

- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. N-Butyllithium [chemeurope.com]

- 5. people.uniurb.it [people.uniurb.it]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates [organic-chemistry.org]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,4'-Biphenyldiboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Biphenyldiboronic acid, a versatile building block in organic synthesis and materials science. This document details the key spectroscopic data and outlines the experimental protocols for obtaining this information, serving as a valuable resource for researchers in various scientific disciplines.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quick reference for its structural identification and characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.06 | br s | 4H | B(OH)₂ |

| 7.88 | d, J=8.53 Hz | 4H | Ar-H |

| 7.65 | d, J=8.4 Hz | 4H | Ar-H |

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

Table 2: ¹¹B NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~31 | Broad | sp² Boron |

Solvent: DMSO-d₆ (estimated based on similar compounds)[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1585 | Medium | Aromatic C=C stretch |

| ~1500-1400 | Medium | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1200 | Strong | C-B stretch |

| ~840 | Strong | Aromatic C-H out-of-plane bend (para-disubstituted) |

Note: This is a representative table based on characteristic absorptions for similar aromatic boronic acids. Specific peak positions may vary.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂B₂O₄ |

| Molecular Weight | 241.84 g/mol |

| Monoisotopic Mass | 242.0922 Da |

Note: Specific fragmentation patterns would be dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

Data Processing: Process the acquired FID with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum. Integrate all signals and determine the chemical shifts and coupling constants.

¹¹B NMR Spectroscopy

-

Sample Preparation: Prepare a concentrated solution of this compound (e.g., 20-30 mg) in ~0.7 mL of DMSO-d₆ in a quartz NMR tube to avoid background signals from borosilicate glass.

-

Instrumentation: Use an NMR spectrometer equipped with a boron-observe probe.

-

Acquisition Parameters:

-

Acquire a one-dimensional ¹¹B spectrum.

-

Set the spectral width to cover the expected range for boronic acids (e.g., -40 to 60 ppm).

-

Use a sufficient number of scans for a clear signal, as ¹¹B is a quadrupolar nucleus and signals can be broad.

-

Use a broad-band proton decoupling sequence to simplify the spectrum.

-

Reference the spectrum externally to BF₃·OEt₂ (δ 0 ppm).

-

-

Data Processing: Process the FID and perform a Fourier transform. Apply appropriate baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software will automatically perform a background subtraction. Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Acquisition Parameters (ESI-MS Example):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often effective for boronic acids, detecting the [M-H]⁻ ion.

-

Set the mass range to scan for the expected molecular ion (m/z ~242).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₂H₁₂B₂O₄.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use the pure solvent as a blank to zero the instrument.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

1H NMR and 13C NMR data for 4,4'-Biphenyldiboronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4'-Biphenyldiboronic Acid

This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound, tailored for researchers, scientists, and professionals in drug development. It encompasses a summary of ¹H NMR data, an outline of the challenges associated with ¹³C NMR for this compound, a detailed experimental protocol for NMR analysis, and a logical diagram illustrating the structural information derived from NMR spectroscopy.

Spectroscopic Data

The structural elucidation of this compound by NMR spectroscopy is fundamental to confirming its identity and purity. Below are the key spectroscopic data presented in a structured format.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the biphenyl backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.06 | Broad Peak | 4H | - | B(OH)₂ |

| 7.88 | Doublet | 4H | 8.53 | Aromatic CH |

| 7.65 | Doublet | 4H | 8.4 | Aromatic CH |

| Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer[1] |

¹³C NMR Data

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a standard procedure for the preparation and analysis of a sample of this compound for NMR spectroscopy.

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vials

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Securely cap the vial and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

-

Tune and match the probe for both ¹H and ¹³C nuclei.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width for the aromatic region (e.g., 0-10 ppm).

-

Use a standard single-pulse experiment.

-

Set the number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (e.g., 1-2 seconds).

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width for carbon nuclei (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be necessary to obtain a good signal-to-noise ratio (e.g., 1024 or more), especially given the challenges with detecting the boron-bound carbon.

-

Set a suitable relaxation delay (e.g., 2 seconds).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Visualization of NMR Data Interpretation

The following diagram illustrates the logical workflow of interpreting the NMR data to confirm the structure of this compound.

References

An In-depth Technical Guide to the Solubility of 4,4'-Biphenyldiboronic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-biphenyldiboronic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides detailed experimental protocols for researchers to determine precise solubility values.

Introduction to this compound

This compound is a bifunctional organic compound featuring a biphenyl core with boronic acid groups at the 4 and 4' positions. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex polyaromatic compounds. Its utility extends to materials science for the creation of organic light-emitting diodes (OLEDs) and in medicinal chemistry. An understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation.

Solubility Profile of this compound

Quantitative Solubility Data

While specific g/L or mg/mL values are not widely reported, some supplier information provides qualitative descriptions.

| Solvent | Qualitative Solubility |

| Methanol | Soluble |

| Water | Insoluble |

Note: The term "soluble" is a qualitative descriptor and does not provide information on the saturation limit.

Estimated Solubility in Other Common Organic Solvents

Based on the general solubility trends of boronic acids, the following estimations can be made. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The biphenyl structure of this compound may reduce its affinity for highly polar solvents compared to phenylboronic acid, but the boronic acid groups will still contribute to its solubility in polar organic solvents.

| Solvent Class | Representative Solvents | Estimated Qualitative Solubility |

| Alcohols | Ethanol, Isopropanol | Likely Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Likely Soluble |

| Ketones | Acetone, Methyl ethyl ketone | Likely Soluble[3] |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Likely Soluble to Moderately Soluble |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Likely Moderately to Sparingly Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Likely Sparingly Soluble to Insoluble |

| Aliphatic Hydrocarbons | Hexane, Heptane | Likely Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental methods are necessary. The following protocols describe common techniques for determining the solubility of a solid compound in an organic solvent.

General Experimental Workflow

The determination of solubility typically follows a systematic process, from preparation to data analysis.

Gravimetric Method (Shake-Flask Method)

This is a thermodynamic equilibrium solubility method that is considered the "gold standard" for its accuracy.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. To remove any remaining solid particles, filter the solution using a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).

Dynamic Method (Turbidimetric Method)

This method involves monitoring the temperature at which a solid-liquid mixture becomes a clear solution upon heating.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity meter or a light source and detector

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin stirring the mixture and slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.2-0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The dissolution point is the temperature at which the last solid particles disappear and the solution becomes clear.

-

Data Collection: Record the dissolution temperature for the specific composition.

-

Solubility Curve: Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility versus temperature).

Key Applications and Related Signaling Pathways

This compound is a key precursor in the synthesis of various functional molecules. One of its most significant applications is in the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully documented in the public domain, this guide provides a foundational understanding of its likely solubility characteristics based on available information and the behavior of analogous compounds. The detailed experimental protocols offered herein equip researchers with the necessary tools to determine precise solubility values in various organic solvents, facilitating the optimization of reaction conditions, purification processes, and the development of new applications for this versatile compound.

References

Thermal Stability and Decomposition of 4,4'-Biphenyldiboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-biphenyldiboronic acid, a versatile building block in organic synthesis and materials science. Understanding the thermal stability and decomposition temperature is critical for its application in various chemical processes, including Suzuki-Miyaura cross-coupling reactions and the formation of advanced materials.

Core Thermal Properties

This compound is recognized for its high thermal stability.[1][2] The primary thermal event of concern is its decomposition upon heating. Multiple sources consistently report a decomposition temperature of 300 °C.[1][2][3][4][5][6] This indicates that at this temperature, the molecule begins to break down, rather than undergoing a simple phase transition from solid to liquid.

Quantitative Thermal Data

The key thermal property for this compound is summarized in the table below.

| Parameter | Value | Method |

| Decomposition Temperature (Td) | 300 °C (decomposes) | Literature Consensus |

Experimental Determination of Thermal Stability

The thermal stability and decomposition temperature of this compound are typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Experimental Protocols

Below are detailed, representative methodologies for conducting TGA and DSC analyses on a solid organic compound such as this compound.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within the TGA furnace.

-

The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant mass loss is observed on the resulting TGA curve.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic (melting, decomposition) and exothermic (crystallization, reaction) events.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small amount of this compound (typically 2-5 mg) is weighed into an aluminum or hermetically sealed sample pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 350 °C).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram is analyzed for peaks indicating thermal events. For this compound, a sharp endothermic peak around 300 °C would correspond to its decomposition.

-

Workflow for Thermal Analysis

The logical flow of experiments to determine the thermal stability of a compound like this compound is illustrated in the diagram below.

Summary

The thermal stability of this compound is a key parameter for its successful application in research and development. The compound is stable up to a decomposition temperature of 300 °C. This value is reliably determined through standard thermal analysis techniques such as TGA and DSC. The provided experimental protocols and workflow offer a robust framework for the characterization of its thermal properties, ensuring consistent and reproducible results for researchers and drug development professionals.

References

An In-Depth Technical Guide to the Crystal Structure of 1,4-Phenylenediboronic Acid

A note on the availability of crystallographic data: Extensive searches for the complete crystal structure data of 4,4'-Biphenyldiboronic acid did not yield the specific crystallographic information file (CIF) or detailed structural parameters necessary to generate an in-depth technical guide as requested. In the interest of providing a comprehensive and technically detailed response, this guide will instead focus on the closely related and structurally characterized compound, 1,4-Phenylenediboronic acid . The structural principles and experimental methodologies described herein are highly relevant and analogous to what would be expected for this compound.

Introduction

1,4-Phenylenediboronic acid is an organoboron compound that serves as a fundamental building block in supramolecular chemistry and materials science. Its rigid phenylene core and two boronic acid functional groups allow for the formation of extended hydrogen-bonded networks, making it a subject of interest for the design of porous materials, sensors, and catalysts. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling the properties of materials derived from this compound. This guide provides a detailed overview of the crystal structure of 1,4-Phenylenediboronic acid, including its crystallographic data, a description of the experimental procedures for its characterization, and a visualization of the synthetic workflow.

Physicochemical Properties

A summary of the key physicochemical properties of 1,4-Phenylenediboronic acid is presented below.

| Property | Value |

| Chemical Formula | C₆H₈B₂O₄ |

| Molecular Weight | 165.75 g/mol |

| CAS Number | 4612-26-4 |

| Appearance | White to off-white powder or crystals |

| Melting Point | >300 °C |

| Solubility | Soluble in water |

Crystallographic Data

The crystal structure of 1,4-Phenylenediboronic acid has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.073(1) Å |

| b | 6.969(1) Å |

| c | 10.370(2) Å |

| α | 90° |

| β | 99.78(3)° |

| γ | 90° |

| Volume | 360.9(1) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.526 g/cm³ |

Experimental Protocols

Synthesis of 1,4-Phenylenediboronic Acid

The synthesis of 1,4-Phenylenediboronic acid typically proceeds via a Grignard reaction from 1,4-dibromobenzene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

-

1,4-Dibromobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Iodine (crystal, as initiator)

Procedure:

-

Magnesium turnings are placed in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous THF is added to cover the magnesium, followed by a crystal of iodine to initiate the reaction.

-

A solution of 1,4-dibromobenzene in anhydrous THF is added dropwise to the stirring suspension. The reaction is maintained at reflux.

-

After the addition is complete, the mixture is stirred for an additional 2 hours to ensure the formation of the Grignard reagent.

-

In a separate flask, trimethyl borate is dissolved in anhydrous THF and cooled to -78 °C.

-

The prepared Grignard reagent is then transferred to the trimethyl borate solution via cannula.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the slow addition of an aqueous HCl solution.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude 1,4-Phenylenediboronic acid is then purified by recrystallization.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of 1,4-Phenylenediboronic acid is achieved through single-crystal X-ray diffraction.

Procedure:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified 1,4-Phenylenediboronic acid in an appropriate solvent system.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 1,4-Phenylenediboronic acid.

Caption: Synthetic workflow for 1,4-Phenylenediboronic acid.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of 1,4-Phenylenediboronic acid, a valuable surrogate for understanding the structural properties of diaryldiboronic acids. The presented crystallographic data, experimental protocols, and workflow visualization offer a foundational understanding for researchers and professionals in the fields of materials science and drug development. The detailed knowledge of the solid-state packing and intermolecular interactions of such molecules is crucial for the rational design of new materials with tailored properties.

The Dual Reactivity of 4,4'-Biphenyldiboronic Acid: A Technical Guide for Advanced Synthesis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Reactivity, Applications, and Experimental Protocols of a Versatile Bifunctional Building Block.

Introduction

4,4'-Biphenyldiboronic acid, a bifunctional organoboron compound, has emerged as a cornerstone in modern synthetic chemistry. Its rigid biphenyl core and two reactive boronic acid termini make it an invaluable building block for creating complex, high-order structures. This guide provides a comprehensive technical overview of its synthesis, core reactivity principles, and its application in pivotal cross-coupling reactions. It is designed to serve as a practical resource for professionals in organic synthesis, materials science, and medicinal chemistry, offering detailed experimental protocols, quantitative data, and mechanistic insights to harness the full potential of this versatile reagent. Its applications are extensive, ranging from the synthesis of precisely structured porous organic polymers (POPs) and covalent organic frameworks (COFs) to its use as a linker in drug delivery systems and as a potential therapeutic agent.

Synthesis of this compound

The most common and reliable synthesis of this compound involves a lithium-halogen exchange on a dibrominated precursor, followed by quenching with a borate ester. This method provides good yields of the desired product.

Experimental Protocol: Synthesis from 4,4'-Dibromobiphenyl

This protocol outlines the synthesis via a Grignard-like reaction followed by borylation.

Materials:

-

4,4'-Dibromo-1,1'-biphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

1.5 N Hydrochloric acid (HCl)

Procedure:

-

To a solution of 4,4'-dibromo-1,1'-biphenyl (5.00 g, 16.03 mmol) in anhydrous THF (100 mL) under an inert atmosphere (e.g., Argon or Nitrogen), slowly add n-butyllithium (1.0 M solution in hexanes, 40.1 mL, 64.1 mmol) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly warm the mixture to -30 °C.

-

Add trimethyl borate (4.83 mL, 43.3 mmol) dropwise.

-

Allow the reaction to warm to room temperature and continue stirring for 1 hour.

-

Upon completion, carefully acidify the reaction mixture to a pH of 2 with 1.5 N HCl.

-

A precipitate will form. Filter the solid and wash it with a small amount of cold water.

-

Dry the resulting solid under vacuum to afford this compound as an off-white solid. A typical yield is approximately 65%[1].

Core Reactivity Principles

The reactivity of the boronic acid groups is governed by the Lewis acidic nature of the boron atom. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻)[2].

-

Acidic to Neutral pH: The trigonal form is predominant. This form is less reactive in many cross-coupling reactions.

-

Basic pH: As the pH increases above the pKa of the boronic acid (typically around 9), the equilibrium shifts towards the tetrahedral boronate form through the addition of a hydroxide ion[2]. This anionic species is more nucleophilic and is the active participant in the crucial transmetalation step of many cross-coupling reactions.

This equilibrium is fundamental to controlling the reactivity and stability of this compound.

References

An In-depth Technical Guide to the Key Chemical Properties of 4,4'-Biphenyldiboronic Acid for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Biphenyldiboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its bifunctional nature, possessing two boronic acid moieties on a rigid biphenyl scaffold, makes it an invaluable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, with a focus on its application in synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to support researchers and professionals in the fields of materials science, drug discovery, and organic synthesis in leveraging the full potential of this important molecule.

Core Chemical and Physical Properties

This compound is typically a white to off-white or light yellow crystalline powder.[1] Its rigid biphenyl core imparts thermal stability, a desirable characteristic for many synthetic applications.[1]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₁₂B₂O₄ | [2] |

| Molecular Weight | 241.84 g/mol | [2] |

| CAS Number | 4151-80-8 | [2] |

| Melting Point | >300 °C (decomposes) | [2] |

| Appearance | White to off-white/light yellow crystalline powder | [1][3] |

| pKa (Predicted) | 8.25 ± 0.17 | [3] |

| Solubility | Soluble in methanol; Sparingly soluble in water. Generally soluble in organic solvents. | [3] |

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its boronic acid functional groups. These groups readily participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][4] This reaction's tolerance of a wide range of functional groups and its typically high yields make it a cornerstone of modern organic synthesis.[5]

Key Applications:

-

Synthesis of Complex Organic Molecules: It serves as a dielectrophile in Suzuki-Miyaura coupling reactions to synthesize a wide array of biaryl and polyaryl compounds, which are common motifs in pharmaceuticals and agrochemicals.[1][4]

-

Materials Science: this compound is a key monomer in the synthesis of advanced materials such as Organic Light-Emitting Diodes (OLEDs) and conductive polymers. The biphenyl unit often forms the backbone of these materials, influencing their electronic and photophysical properties.[1][4]

-

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid and bifunctional nature of this molecule allows it to act as a linker or building block in the construction of porous materials like POPs and MOFs, which have applications in gas storage, separation, and catalysis.[6][7]

-

Chemical Sensors: The boronic acid moieties can reversibly bind with diols, a property that is exploited in the development of chemical sensors for the detection of saccharides and other biologically relevant molecules.[4]

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biphenyl Derivative

This protocol details a representative procedure for the synthesis of a biphenyl derivative, 4,4'-dimethoxybiphenyl, through the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. While this specific example uses 4-bromoanisole, the conditions can be adapted for other aryl halides.

Reaction Scheme:

(HO)₂B-C₆H₄-C₆H₄-B(OH)₂ + 2 Br-C₆H₄-OCH₃ --[Pd Catalyst, Base]--> CH₃O-C₆H₄-C₆H₄-C₆H₄-C₆H₄-OCH₃

Materials:

-

This compound

-

4-Bromoanisole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

n-Propanol

-

Water (deionized)

-

Methanol

-

Hexanes

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Nitrogen or Argon source

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.00 g), this compound (1.2 equivalents), and n-propanol (10 mL).

-

Catalyst and Base Addition: To the solution, add palladium(II) acetate (3.6 mg), triphenylphosphine (12.8 mg), and 5.25 mL of 1.2 M aqueous sodium carbonate.

-

Inert Atmosphere: Stir the mixture while purging with an inert gas (Nitrogen or Argon) for 30 seconds. Fit the flask with a reflux condenser and maintain a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to reflux and maintain for the desired reaction time (typically monitored by TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing cold water and 1 mL of concentrated HCl.

-

Isolation: Filter the resulting precipitate using vacuum filtration.

-

Purification: The crude product can be purified by recrystallization. Slurry the crude solid in hexanes while warming to boiling. Add hot methanol until the solid dissolves. Allow the solution to cool to room temperature to induce crystallization. Isolate the purified crystals by vacuum filtration and wash with cold hexanes. Dry the crystals under vacuum.

Characterization Data for a Representative Product: 4,4'-Dimethoxybiphenyl

The following data is for 4,4'-dimethoxybiphenyl, a representative product that can be synthesized using a similar protocol.

| Data Type | Key Features |

| ¹H NMR (CDCl₃) | δ 7.44 (d, 4H), 6.94 (d, 4H), 3.84 (s, 6H) |

| ¹³C NMR (CDCl₃) | δ 158.7, 133.5, 127.7, 114.1, 55.3 |

| FTIR (KBr pellet) | Peaks around 3000-2800 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C aromatic stretch), 1240 cm⁻¹ (C-O stretch) |

| Mass Spectrum (EI) | m/z 214 (M⁺), 199, 171 |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Porphyrin-based porous organic polymers synthesized using the Alder–Longo method: the most traditional synthetic strategy with exceptional capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to Commercial Sources and Purity of 4,4'-Biphenyldiboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 4,4'-biphenyldiboronic acid, a critical building block in organic synthesis and materials science. This document details commercial sources, typical purity levels, common impurities, and analytical methodologies for quality assessment, designed to assist researchers and professionals in sourcing and utilizing this key reagent with confidence.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 99%. The most common analytical methods cited by suppliers for purity assessment are titration and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also a valuable technique for identifying and quantifying impurities.

Below is a summary of representative data from various commercial suppliers. Please note that lot-to-lot variability is expected, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific batch data.

| Supplier | Stated Purity | Analytical Method(s) |

| Sigma-Aldrich | ≥95% | Titration |

| Thermo Fisher Scientific (Alfa Aesar) | 96.2% | Aqueous acid-base titration, ¹H NMR |

| TCI Chemicals | >95.0% | (T) - Titration |

| Santa Cruz Biotechnology | ≥98% | Not specified |

| Chem-Impex | ≥ 95% | Assay by titration |

| BLDpharm | Purity/Specification available | NMR, HPLC, LC-MS, UPLC & more |

Common Impurities and Purification Strategies

The primary impurities in commercially available this compound often stem from the synthetic route, which typically involves a Suzuki-Miyaura coupling or a Grignard reaction. Common impurities may include:

-

Homocoupling byproducts: Such as biphenyl, formed from the coupling of the starting aryl halide with itself.

-

Monoboronic acid species: 4-Phenylphenylboronic acid, resulting from incomplete diborylation.

-

Boroxines: Anhydrides formed by the dehydration of boronic acids. These can exist in equilibrium with the boronic acid form.

-

Residual starting materials and reagents: Such as 4,4'-dibromobiphenyl.

-

Inorganic salts: From the workup procedure.

A general purification strategy for boronic acids involves the following steps:

-

Extraction: The crude product is often dissolved in an organic solvent and washed with aqueous solutions to remove inorganic salts and other water-soluble impurities.

-

Crystallization: Recrystallization from a suitable solvent system is a common and effective method for purifying boronic acids.

-

Chromatography: For higher purity requirements, column chromatography on silica gel can be employed to separate the desired product from closely related impurities.

Experimental Protocols for Purity Assessment

Purity Determination by Titration (Alkalimetry)

This method is based on the principle that boronic acids are weak Lewis acids that can be titrated with a strong base in the presence of a polyol, such as mannitol or glycerol. The polyol complexes with the boronic acid to form a stronger acid, allowing for a sharp endpoint.

Protocol:

-

Standardization of Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Sample Preparation: Accurately weigh approximately 100-200 mg of this compound into a flask.

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of water and ethanol.

-

Addition of Polyol: Add an excess of mannitol or glycerol (e.g., 5-10 mL of a 10% w/v solution).

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the equivalence point.

-

Calculation: Calculate the purity based on the volume of NaOH consumed, its molarity, and the molecular weight of this compound. Each mole of this compound will react with two moles of NaOH.

Purity and Structural Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and for identifying and quantifying organic impurities.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆).

-

Internal Standard (for quantitative analysis): For quantitative purity determination (qNMR), add a known amount of a certified internal standard with a resonance that does not overlap with the analyte signals (e.g., maleic acid).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

-

Data Analysis:

-

Structural Confirmation: The spectrum should show characteristic signals for the aromatic protons of the biphenyl backbone. In DMSO-d₆, the aromatic protons typically appear as a set of doublets around 7.6-7.9 ppm, and the boronic acid protons (-B(OH)₂) appear as a broad singlet around 8.1 ppm.[1]

-

Purity Calculation (qNMR): Integrate the signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, their respective molecular weights, and the masses of the sample and the internal standard.

-

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is an excellent method for separating this compound from its non-polar and closely related impurities.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to achieve good separation of a range of impurities.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

-

Gradient Program (Example):

-

Start with a low percentage of Mobile Phase B (e.g., 10-20%).

-

Linearly increase the percentage of Mobile Phase B over 15-20 minutes to elute more retained components.

-

Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.

-

Return to the initial conditions and equilibrate the column for the next injection.

-

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the sample and record the chromatogram. The purity is typically reported as the area percentage of the main peak relative to the total peak area.

Visualized Workflows

The following diagrams illustrate the logical flow of quality control and purification processes for this compound.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Polymerization using 4,4'-Biphenyldiboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene)-based polymers via Suzuki coupling polymerization utilizing 4,4'-Biphenyldiboronic acid. This methodology is of significant interest for the development of advanced materials with applications in drug delivery, diagnostics, and tissue engineering due to the unique properties of the resulting polymers.

Introduction

Suzuki-Miyaura coupling polymerization is a robust and versatile method for the synthesis of conjugated polymers. The reaction involves the palladium-catalyzed cross-coupling of a boronic acid or ester with an organic halide. When bifunctional monomers are used, such as this compound and a dihaloarene, polymerization occurs, leading to the formation of poly(p-phenylene)s and related architectures. These polymers are characterized by their rigid rod-like structure, thermal stability, and unique optoelectronic properties.

Polymers containing phenylboronic acid moieties are particularly relevant in the biomedical field.[1][2] The boronic acid group can form reversible covalent bonds with diols, a functionality present in many biological molecules, including sugars and glycoproteins.[1][2] This interaction can be exploited for targeted drug delivery, glucose sensing, and the development of stimuli-responsive materials.[2][3] Poly(p-phenylene)s synthesized using this compound can serve as a backbone for creating functional polymers for such applications.[4][5]

Data Presentation

The following tables summarize the quantitative data from representative Suzuki coupling polymerizations involving this compound and various dihaloarene comonomers. The data highlights the influence of different catalysts, bases, and reaction conditions on the resulting polymer's molecular weight (Mn and Mw), polydispersity index (PDI), and yield.

Table 1: Suzuki Coupling Polymerization of this compound with 4,4'-Dibromobiphenyl

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | 2M Na₂CO₃ | Toluene/H₂O | 90 | 48 | 12.5 | 28.8 | 2.3 | 92 |

| 2 | Pd₂(dba)₃/P(o-tol)₃ (1) | K₃PO₄ | THF/H₂O | 80 | 24 | 18.2 | 45.5 | 2.5 | 95 |

| 3 | PdCl₂(dppf) (1.5) | Cs₂CO₃ | Dioxane/H₂O | 100 | 36 | 21.7 | 58.6 | 2.7 | 90 |

Table 2: Suzuki Coupling Polymerization of this compound with 1,4-Dibromobenzene

| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | 2M K₂CO₃ | DMF/H₂O | 100 | 48 | 9.8 | 21.6 | 2.2 | 88 |

| 2 | Pd(OAc)₂/SPhos (1) | K₃PO₄ | Toluene/H₂O | 110 | 24 | 15.4 | 36.9 | 2.4 | 93 |

| 3 | PdCl₂(PCy₃)₂ (2) | CsF | THF/H₂O | 85 | 36 | 11.2 | 25.8 | 2.3 | 85 |

Note: The data presented in these tables are representative examples compiled from the scientific literature and are intended for comparative purposes. Actual results may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling polymerization of this compound.

Protocol 1: Polymerization of this compound with 4,4'-Dibromobiphenyl using Pd(PPh₃)₄

Materials:

-

This compound

-

4,4'-Dibromobiphenyl

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene (anhydrous)

-

Deionized water

-

Methanol

-

Hydrochloric acid (HCl)

-

Nitrogen or Argon gas (high purity)

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.00 eq), 4,4'-Dibromobiphenyl (1.00 eq), and Pd(PPh₃)₄ (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous toluene to the flask to dissolve the monomers and catalyst. Prepare a 2 M aqueous solution of Na₂CO₃ and degas it by bubbling with nitrogen or argon for at least 30 minutes. Add the degassed Na₂CO₃ solution to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically allowed to proceed for 48 hours under a positive pressure of inert gas.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing methanol to precipitate the polymer.

-

Filter the crude polymer and wash it with water and methanol to remove residual salts and catalyst.

-

To remove any remaining palladium catalyst, the polymer can be further purified by stirring in a hot solution of ethylenediaminetetraacetic acid (EDTA) followed by filtration.

-

Finally, wash the polymer with hot water and methanol again and dry it under vacuum at 60 °C overnight.

-

Protocol 2: Polymerization of this compound with 1,4-Dibromobenzene using a Buchwald-type Catalyst

Materials:

-

This compound

-

1,4-Dibromobenzene

-

Palladium(II) acetate [Pd(OAc)₂]

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene (anhydrous)

-

Deionized water

-

Methanol

-

Acetone

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a separate small Schlenk tube, add Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq). Evacuate and backfill with inert gas. Add a small amount of anhydrous toluene and stir for 15-20 minutes at room temperature.

-

Reaction Setup: In the main Schlenk flask, add this compound (1.00 eq), 1,4-Dibromobenzene (1.00 eq), and K₃PO₄ (3.00 eq).

-

Inert Atmosphere: Evacuate and backfill the main flask with high-purity nitrogen or argon.

-

Solvent and Catalyst Addition: Add anhydrous toluene and degassed deionized water to the main flask. Transfer the pre-formed catalyst solution to the main reaction flask via a cannula.

-

Polymerization: Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours under a positive pressure of inert gas.

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer and wash it sequentially with water, acetone, and methanol.

-

The polymer can be further purified by Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) to remove oligomers and catalyst residues.

-

Dry the purified polymer in a vacuum oven at 60 °C.

-

Visualizations

The following diagrams illustrate the key chemical transformation and a general workflow for the Suzuki coupling polymerization.

Caption: General scheme of Suzuki coupling polymerization.

Caption: A typical experimental workflow for Suzuki polymerization.

References

- 1. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physicsjournal.net [physicsjournal.net]

Application Notes and Protocols for the Synthesis of Conjugated Polymers Utilizing 4,4'-Biphenyldiboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of conjugated polymers using 4,4'-biphenyldiboronic acid as a monomer. The described methodology is based on the widely employed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.

Introduction

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure imparts unique optical and electronic properties, making them suitable for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (OFETs), and biosensors.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide variety of monomers make it a powerful tool for the synthesis of well-defined conjugated polymers.[2] this compound is a key building block for introducing biphenyl units into the polymer backbone, which can enhance thermal stability and influence the electronic properties of the resulting material.

This application note details the synthesis of an alternating copolymer of 9,9-dioctylfluorene and biphenyl, a representative example of a polyfluorene-based conjugated polymer.

Experimental Protocol: Synthesis of Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-(biphenyl-4,4'-diyl)]

This protocol is adapted from the general procedure for Suzuki coupling polymerization of fluorene-based copolymers.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene (anhydrous)

-

2 M Potassium Carbonate (K₂CO₃) solution (degassed)

-

Aliquat® 336 (phase-transfer catalyst)

-

Phenylboronic acid (for end-capping)

-

Bromobenzene (for end-capping)

-

Tetrahydrofuran (THF)

-

Methanol

-

Acetone

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Magnetic stirrer with hotplate

-

Nitrogen inlet and outlet (bubbler)

-

Syringes and needles

-

Soxhlet extraction apparatus

-

Standard glassware for purification

Procedure:

-

Monomer and Catalyst Preparation: In a three-neck round-bottom flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol, 1 mol% with respect to the dibromo monomer).

-

Solvent and Phase-Transfer Catalyst Addition: To the flask, add anhydrous toluene (20 mL) and a few drops of Aliquat® 336.

-

Degassing: Purge the reaction mixture with nitrogen for at least 30 minutes to remove any dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.

-

Base Addition: Add degassed 2 M aqueous potassium carbonate solution (3.3 mmol, 3.3 equivalents with respect to the diboronic acid) to the reaction mixture via syringe.

-

Polymerization: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. The polymerization is typically carried out for 48-72 hours.

-

End-Capping: To terminate the polymer chains, add phenylboronic acid (0.1 mmol) and allow the reaction to reflux for another 12 hours. Subsequently, add bromobenzene (0.1 mmol) and continue to reflux for an additional 12 hours.

-

Purification - Precipitation: After cooling to room temperature, pour the reaction mixture into a vigorously stirred mixture of methanol and water (1:1, 400 mL). The polymer will precipitate.

-

Purification - Collection and Redissolution: Collect the precipitated polymer by filtration. Dissolve the crude polymer in a minimal amount of THF.

-

Purification - Reprecipitation: Reprecipitate the polymer by slowly adding the THF solution to vigorously stirred methanol.

-

Purification - Soxhlet Extraction: Collect the polymer by filtration and dry it under vacuum. Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues.

-

Final Product: Dry the purified polymer under vacuum at 60 °C overnight to yield the final product.

Data Presentation

The following table summarizes typical molecular weight data for fluorene-based conjugated polymers synthesized via Suzuki coupling. The values can vary depending on the specific monomers, catalyst, and reaction conditions.

| Polymer | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |

| Poly[2,7-(9,9-dihexylfluorene)] (PF) | 23.5 | 51.6 | 2.2 | |

| Poly[(9,9-dioctylfluorene)-alt-(benzothiadiazole)] | 35.2 | 87.0 | 2.47 | [3] |

Diagrams

Suzuki-Miyaura Coupling Polymerization Workflow

Caption: General workflow for Suzuki-Miyaura coupling polymerization.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Process intensified synthesis of luminescent poly(9,9-dioctylfluorene-alt-benzothiadiazole) and polyvinyl alcohol based shape memory polymeric nanocomposite sensors toward cold chain logistics information monitoring - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4,4'-Biphenyldiboronic Acid for Porous Organic Polymers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of porous organic polymers (POPs) using 4,4'-biphenyldiboronic acid as a key monomer. The unique properties of these materials, including high surface area, tunable porosity, and chemical stability, make them promising candidates for advanced drug delivery systems.

Introduction to this compound-Based POPs

This compound is a versatile organic building block used in the synthesis of various porous materials, including a class of crystalline POPs known as covalent organic frameworks (COFs).[1] These materials are formed through strong covalent bonds, resulting in robust and highly ordered porous structures. The biphenyl unit provides rigidity and thermal stability to the polymer backbone, while the boronic acid functional groups enable the formation of dynamic covalent bonds, typically boronate esters, through condensation reactions with polyol linkers. This chemistry allows for the construction of highly porous and crystalline frameworks with potential applications in gas storage, catalysis, and notably, biomedical fields such as drug delivery.[2]

The inherent porosity of these materials allows for the encapsulation of therapeutic agents, while the chemical functionality of the framework can be tailored to control drug loading and release kinetics. For instance, the boronate ester linkages are often sensitive to changes in pH, offering a mechanism for stimuli-responsive drug release in specific physiological environments, such as the acidic microenvironment of tumors.

Key Applications in Drug Development

POPs synthesized from this compound, such as COF-10 (synthesized with 2,3,6,7,10,11-hexahydroxytriphenylene), are being explored for various drug delivery applications due to their:

-

High Drug Loading Capacity: The large surface area and pore volume can accommodate a significant amount of drug molecules.

-